WHI-P97
Overview
Description
WHI-P97 is a rationally designed potent inhibitor of Janus kinase 3 (JAK-3). It is known for its ability to inhibit the translocation of 5-lipoxygenase from the nucleoplasm to the nuclear membrane, consequently preventing 5-lipoxygenase-dependent leukotriene synthesis . This compound has shown significant potential in preventing allergic asthma in animal models .
Preparation Methods
WHI-P97 can be synthesized through a series of chemical reactions involving the introduction of bromine atoms and hydroxyl groups to a quinazoline scaffold. The synthetic route typically involves the following steps:
Formation of the quinazoline core: This involves the condensation of appropriate aniline derivatives with formamide or formic acid.
Bromination: Introduction of bromine atoms at specific positions on the phenyl ring.
Hydroxylation: Introduction of hydroxyl groups to the phenyl ring.
Chemical Reactions Analysis
WHI-P97 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the bromine atoms or other functional groups on the molecule.
Substitution: Various substitution reactions can be performed to introduce different functional groups onto the quinazoline scaffold.
Common reagents used in these reactions include bromine, hydroxylating agents, and various catalysts. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
WHI-P97 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Janus kinase 3 and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of Janus kinase 3 in cellular signaling and immune responses.
Medicine: Investigated for its potential therapeutic applications in treating allergic asthma and other inflammatory conditions.
Industry: Utilized in the development of new drugs targeting Janus kinase 3 and related pathways
Mechanism of Action
WHI-P97 exerts its effects by selectively inhibiting Janus kinase 3. This inhibition prevents the translocation of 5-lipoxygenase from the nucleoplasm to the nuclear membrane, thereby blocking the synthesis of leukotrienes, which are inflammatory mediators. The molecular targets of this compound include Janus kinase 3 and 5-lipoxygenase .
Comparison with Similar Compounds
WHI-P97 is unique in its specific inhibition of Janus kinase 3. Similar compounds include:
WHI-P131: Another potent inhibitor of Janus kinase 3 with a similar quinazoline scaffold.
WHI-P154: A derivative of this compound with additional bromine atoms and hydroxyl groups.
WHI-P79: A related compound with a different substitution pattern on the phenyl ring.
These compounds share structural similarities with this compound but differ in their specific functional groups and inhibitory activities.
Properties
IUPAC Name |
2,6-dibromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2N3O3/c1-23-13-5-9-12(6-14(13)24-2)19-7-20-16(9)21-8-3-10(17)15(22)11(18)4-8/h3-7,22H,1-2H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCXQRVVNQMZEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C(=C3)Br)O)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274408 | |
Record name | WHI-P97 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211555-05-4 | |
Record name | WHI-P97 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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